Welcome to the BenchChem Online Store!
molecular formula C6H6BrNO2S B8564716 4-Bromo-2-(1,3-dioxolan-2-yl)thiazole

4-Bromo-2-(1,3-dioxolan-2-yl)thiazole

Cat. No. B8564716
M. Wt: 236.09 g/mol
InChI Key: JTSKTSINTDYZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07807671B2

Procedure details

To a rb flask with an attached Dean-Stark trap containing molecular sieves, 4A (0.25g) was added 4-bromothiazole-2-carbaldehyde (4.4 g, 22.91 mmol). The starting material was dissolved in Benzene (45 ml) and Ethylene glycol (1.406 ml, 25.2 mmol) was added followed by pTsOH (0.218 g, 1.146 mmol). The mixture was heated to reflux for 3 h. The mixture was cooled to rt, and was partitioned with sat. aq. NaHCO3. The mixture was washed 2× with sat. NaHCO3 (40 mL), then once with sat. NaCl (40 mL). The organic layer was dried with Na2SO4. The drying agent was removed by filtration, and the mixture was concentrated under reduced pressure. The residue was purified by biotage flash chromatography using a 40+M column and a 0 to 20% EtOAc in hexanes gradient. The product, 4-bromo-2-(1,3-dioxolan-2-yl)thiazole (5.1 g, 21.60 mmol, 94% yield), was collected as a light-yellow oil.
[Compound]
Name
4A
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
1.406 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.218 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[CH2:9](O)[CH2:10][OH:11]>C1C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[N:3]=[C:4]([CH:7]2[O:11][CH2:10][CH2:9][O:8]2)[S:5][CH:6]=1

Inputs

Step One
Name
4A
Quantity
0.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC=1N=C(SC1)C=O
Step Three
Name
Quantity
1.406 mL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0.218 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was partitioned with sat. aq. NaHCO3
WASH
Type
WASH
Details
The mixture was washed 2× with sat. NaHCO3 (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by biotage flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(SC1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.6 mmol
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.